5-beta-Pregnane-3,6,20-trione
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Overview
Description
5-beta-Pregnane-3,6,20-trione is a steroidal compound with the molecular formula C21H30O3. It is a derivative of pregnane, a type of steroid nucleus, and is characterized by the presence of three ketone groups at positions 3, 6, and 20 on the steroid backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-beta-Pregnane-3,6,20-trione typically involves the oxidation of suitable steroid precursors. One common method includes the use of chromium(VI) oxide in acetic acid at 30°C . This reaction selectively oxidizes the hydroxyl groups to ketones, resulting in the formation of the trione structure.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale steroid synthesis, including the use of efficient oxidizing agents and optimized reaction conditions, would likely apply.
Chemical Reactions Analysis
Types of Reactions
5-beta-Pregnane-3,6,20-trione undergoes various chemical reactions, including:
Oxidation: Further oxidation can occur at other positions on the steroid nucleus.
Reduction: The ketone groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride.
Substitution: The ketone groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium(VI) oxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of additional ketones or carboxylic acids.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted steroid derivatives.
Scientific Research Applications
5-beta-Pregnane-3,6,20-trione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its role in steroid metabolism and its effects on biological systems.
Medicine: Investigated for potential therapeutic applications, including its effects on hormone regulation.
Industry: Utilized in the production of steroid-based pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 5-beta-Pregnane-3,6,20-trione involves its interaction with steroid receptors and enzymes involved in steroid metabolism. It can act as a substrate for enzymes like 5-beta-reductase, leading to the formation of various metabolites . These metabolites can then exert biological effects by interacting with specific molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-beta-Pregnane-3,6,20-trione is unique due to its specific arrangement of ketone groups, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different metabolic pathways and interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C21H30O3 |
---|---|
Molecular Weight |
330.5 g/mol |
IUPAC Name |
17-acetyl-10,13-dimethyl-2,4,5,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6-dione |
InChI |
InChI=1S/C21H30O3/c1-12(22)15-4-5-16-14-11-19(24)18-10-13(23)6-8-21(18,3)17(14)7-9-20(15,16)2/h14-18H,4-11H2,1-3H3 |
InChI Key |
MRURHGKZPVRRKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CC(=O)C4C3(CCC(=O)C4)C)C |
Origin of Product |
United States |
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